molecular formula C6H3LiN4O2 B2458847 Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate CAS No. 1799434-66-4

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Cat. No. B2458847
CAS RN: 1799434-66-4
M. Wt: 170.06
InChI Key: RLEXWKVDQSKKSU-UHFFFAOYSA-M
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Description

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a chemical compound with the molecular formula C6H3LiN4O2 . It is a light-brown to brown powder or crystal .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives has been reported in several studies . These methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Molecular Structure Analysis

The molecular structure of Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can be represented by the InChI code: 1S/C6H4N4O2.Li/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h1-3H,(H,11,12);/q;+1/p-1 . The molecular weight of the compound is 170.06 .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrazine derivatives have been studied in various contexts . For instance, a tele-substitution reaction in a [1,2,4]triazolo[4,3-a]pyrazine system has been discovered and studied .


Physical And Chemical Properties Analysis

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a solid at room temperature . It should be stored in a refrigerator .

Mechanism of Action

Target of Action

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

The compound interacts with its targets, c-Met and VEGFR-2, by binding to their active sites . This binding inhibits the kinase activity of these targets, thereby preventing the phosphorylation of downstream proteins and disrupting the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate affects multiple biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The disruption of these pathways leads to the inhibition of tumor growth and metastasis .

Pharmacokinetics

It is known that the compound is a light-brown to brown powder or crystals . It is stored in a refrigerator and shipped at room temperature , suggesting that it is stable under these conditions

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells . It also inhibits the expression of c-Met and VEGFR-2 in A549 cells .

Action Environment

The action of Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is stored in a refrigerator and shipped at room temperature . Additionally, the compound’s action may be influenced by the cellular environment, such as the presence of other signaling molecules and the state of the target proteins .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

lithium;[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2.Li/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEXWKVDQSKKSU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN2C(=NN=C2C(=O)[O-])C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3LiN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

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